![molecular formula C10H10N2O4 B1371148 N-(4-methoxy-2-nitrophenyl)prop-2-enamide CAS No. 444166-94-3](/img/structure/B1371148.png)
N-(4-methoxy-2-nitrophenyl)prop-2-enamide
Overview
Description
Synthesis Analysis
A novel synthesis of entacapone , a catechol-O-methyltransferase (COMT) inhibitor, involves the transformation of the precursor 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-eneamide . Under mild conditions, amine-mediated demethylation occurs, leading to the formation of entacapone (E-isomer). This process selectively removes the methoxyl group adjacent to the nitro group, resulting in the desired compound. Similar demethylation reactions have been achieved with related substrates, including ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate and 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethylprop-2-enamide .
Molecular Structure Analysis
The molecular structure of N-(4-methoxy-2-nitrophenyl)prop-2-enamide reveals a prop-2-enamide backbone with a substituted phenyl ring. The methoxy and nitro groups play crucial roles in its biological activity. Further studies have elucidated the isomeric forms, including the Z-isomer, a significant human metabolite of the E-isomer .
Scientific Research Applications
I have conducted a search for the scientific research applications of “N-(4-methoxy-2-nitrophenyl)prop-2-enamide,” but the available information is limited. The compound is mentioned in relation to the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease . However, detailed information on six to eight unique applications with separate sections as requested is not readily available in the search results.
properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-3-10(13)11-8-5-4-7(16-2)6-9(8)12(14)15/h3-6H,1H2,2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVUTSFFBDUAPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2-nitrophenyl)prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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